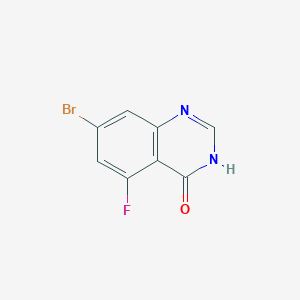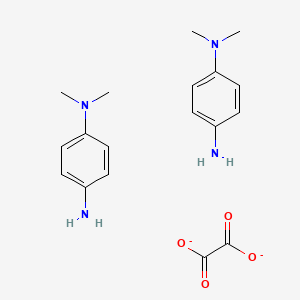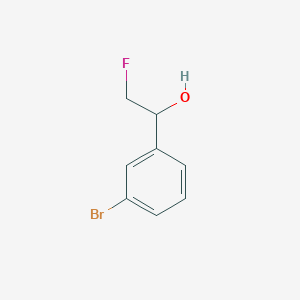
3-(4-Bromobut-1-enyl)-5-methoxypyridine;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromobut-1-enyl)-5-methoxypyridine;hydrobromide is a chemical compound that features a pyridine ring substituted with a 4-bromobut-1-enyl group and a methoxy group The hydrobromide salt form enhances its solubility and stability
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobut-1-enyl)-5-methoxypyridine;hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with 5-methoxypyridine and 4-bromobut-1-ene.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable base, such as potassium carbonate, is used to deprotonate the 5-methoxypyridine, making it more nucleophilic.
Coupling Reaction: The deprotonated 5-methoxypyridine reacts with 4-bromobut-1-ene in the presence of a palladium catalyst to form the desired product.
Purification: The product is purified using column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent product quality.
化学反应分析
Types of Reactions
3-(4-Bromobut-1-enyl)-5-methoxypyridine;hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the double bond in the butenyl group can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogenation reactions using palladium on carbon as a catalyst are common.
Major Products Formed
Substitution Products: Formation of 3-(4-substituted-but-1-enyl)-5-methoxypyridine derivatives.
Oxidation Products: Formation of 3-(4-bromo-1-oxo-butyl)-5-methoxypyridine derivatives.
Reduction Products: Formation of 3-(4-bromobutyl)-5-methoxypyridine derivatives.
科学研究应用
3-(4-Bromobut-1-enyl)-5-methoxypyridine;hydrobromide has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.
Biological Studies: Used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Material Science: Explored for its potential use in the development of novel materials with specific properties.
作用机制
The mechanism of action of 3-(4-Bromobut-1-enyl)-5-methoxypyridine;hydrobromide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways or metabolic processes, leading to its observed effects.
相似化合物的比较
Similar Compounds
- 3-(4-Bromobut-1-enyl)-5-methoxybenzene
- 4-Bromobut-1-enyl)cyclopropane
- 1-Bromo-4-(4-bromobut-1-en-1-yl)benzene
Uniqueness
3-(4-Bromobut-1-enyl)-5-methoxypyridine;hydrobromide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to similar compounds. Its methoxy group and bromobut-1-enyl substitution make it a versatile intermediate in organic synthesis and a potential candidate for drug development.
属性
分子式 |
C10H13Br2NO |
|---|---|
分子量 |
323.02 g/mol |
IUPAC 名称 |
3-(4-bromobut-1-enyl)-5-methoxypyridine;hydrobromide |
InChI |
InChI=1S/C10H12BrNO.BrH/c1-13-10-6-9(7-12-8-10)4-2-3-5-11;/h2,4,6-8H,3,5H2,1H3;1H |
InChI 键 |
YEJPVFUSJYDQBT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CN=CC(=C1)C=CCCBr.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hypobromite](/img/structure/B15061055.png)
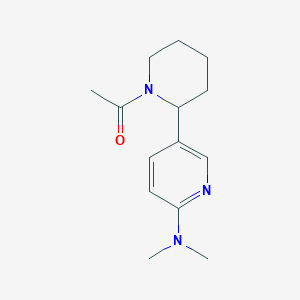
![1-Bromo-4-[[(4-bromophenyl)-chloromethyl]sulfonyl-chloromethyl]benzene](/img/structure/B15061069.png)
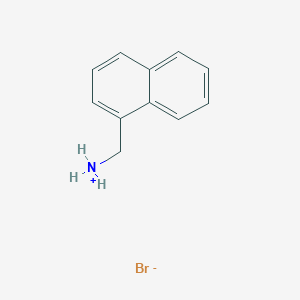

![N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B15061090.png)

![6-bromo-2-[2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061100.png)
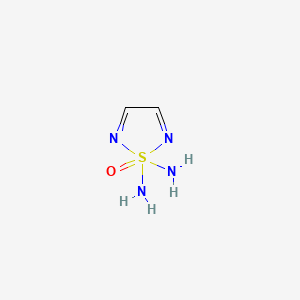
![4-({[2-(2-Bromophenoxy)acetamido]imino}methyl)-2-methoxyphenyl 3,4-dimethoxybenzoate](/img/structure/B15061106.png)
